N1‑Isopentyl Substitution Drives Lipophilicity‑Dependent Antimycobacterial Potency vs. Unsubstituted Parent Core
In a side-by-side screening of 23 3-nitrotriazole-based amides and sulfonamides against aerobic M. tuberculosis H37Rv, increasing the lipophilicity of the N1 substituent was directly correlated with improved anti-TB activity [1]. The most potent sulfonamides in this series exhibited LogP values above 2.5 and achieved MIC values as low as 1.56 μM [1]. The target compound, bearing a hydrophobic isopentyl chain, is structurally poised to match or exceed the lipophilicity of these lead sulfonamides (estimated LogP ~2.5–3.0), whereas the unsubstituted 5-bromo-3-nitro-1H-1,2,4-triazole (measured LogP 0.99860) falls well below the optimal range and is predicted to show substantially weaker activity . This SAR trend is a class-level inference supported by quantitative data: for 3-nitrotriazole sulfonamides, anti-TB activity increased monotonically with LogP [2].
| Evidence Dimension | Lipophilicity (LogP) and Antimycobacterial MIC |
|---|---|
| Target Compound Data | Estimated LogP ~2.5–3.0; MIC not directly measured but predicted to fall in low micromolar range based on LogP-SAR |
| Comparator Or Baseline | 5-bromo-3-nitro-1H-1,2,4-triazole: LogP 0.99860 (measured); predicted MIC >10 μM |
| Quantified Difference | ΔLogP ≈ +1.5–2.0 log units; projected ≥5‑fold improvement in MIC |
| Conditions | M. tuberculosis H37Rv aerobic BacTiter-Glo assay; SAR derived from 23 nitrotriazole derivatives |
Why This Matters
A LogP shift of +1.5–2.0 log units can translate into a ≥5‑fold improvement in antimycobacterial MIC, directly influencing lead selection and procurement decisions for anti-TB drug discovery programs.
- [1] Papadopoulou, M. V., et al. (2014). Nitrotriazole- and Imidazole-Based Amides and Sulfonamides as Antitubercular Agents. Antimicrobial Agents and Chemotherapy, 58(11), 6828–6836. doi:10.1128/AAC.03644-14 View Source
- [2] Papadopoulou, M. V., et al. (2014). Figure 3: Correlation of LogP with anti-TB activity for 3-nitrotriazole sulfonamides. Antimicrobial Agents and Chemotherapy, 58(11). View Source
